molecular formula C7H12O4 B587483 (2R,5R)-5-(methoxymethyl)oxolane-2-carboxylic acid CAS No. 141196-06-7

(2R,5R)-5-(methoxymethyl)oxolane-2-carboxylic acid

Cat. No.: B587483
CAS No.: 141196-06-7
M. Wt: 160.169
InChI Key: MNERCPPNWASIDP-PHDIDXHHSA-N
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Description

(2R,5R)-5-(methoxymethyl)oxolane-2-carboxylic acid is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring an oxolane ring with a methoxymethyl group and a carboxylic acid functional group, makes it an interesting subject for research in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,5R)-5-(methoxymethyl)oxolane-2-carboxylic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the use of a chiral auxiliary or a chiral catalyst in the key step of the synthesis to control the stereochemistry of the product. The reaction conditions often include mild temperatures and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial settings to reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

(2R,5R)-5-(methoxymethyl)oxolane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.

    Reduction: The carboxylic acid group can be reduced to form an alcohol.

    Substitution: The methoxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxymethyl group can yield a carboxylic acid, while reduction of the carboxylic acid group can yield an alcohol.

Scientific Research Applications

(2R,5R)-5-(methoxymethyl)oxolane-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound can be used in the study of enzyme mechanisms and as a substrate for enzyme-catalyzed reactions.

    Industry: The compound can be used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2R,5R)-5-(methoxymethyl)oxolane-2-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors to exert its effects. The molecular targets and pathways involved can vary, but they often include interactions with proteins or nucleic acids that lead to changes in cellular function or metabolism.

Comparison with Similar Compounds

Similar Compounds

    (2S,5S)-5-(methoxymethyl)oxolane-2-carboxylic acid: The enantiomer of (2R,5R)-5-(methoxymethyl)oxolane-2-carboxylic acid, with similar chemical properties but different biological activities.

    2-Methyloxolane: A related compound with a similar oxolane ring structure but lacking the methoxymethyl and carboxylic acid groups.

    5-Methyloxolane-2-carboxylic acid: A compound with a similar carboxylic acid group but lacking the methoxymethyl group.

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. Its chiral nature makes it particularly valuable in the synthesis of enantiomerically pure compounds and in studies of chiral recognition and catalysis.

Properties

IUPAC Name

(2R,5R)-5-(methoxymethyl)oxolane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4/c1-10-4-5-2-3-6(11-5)7(8)9/h5-6H,2-4H2,1H3,(H,8,9)/t5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNERCPPNWASIDP-PHDIDXHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCC(O1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@H]1CC[C@@H](O1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 5-methoxymethylfuran-2-carboxylic acid (3.10g) in ethyl acetate (40ml) was hydrogenated over 5% rhodium on carbon (200mg) until hydrogen uptake ceased. The catalyst was filtered off and washed with ethyl acetate. The combined filtrates were evaporated to give the title compound as a colourless oil (3.26g); vmax (film) 1750cm-1 ; δH (CDCl3) 1.75-2.1 (2H,m), 2.1-2.6(2H,m,), 3.45 (3H,s), 3.47 (1H,dd, J 3 and 10 Hz), 3.74 (1H,dd, J 4 and 10Hz), 4.15-4.43 (1H,m) and 4.43-4.63 (1H,m).
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Three
Quantity
200 mg
Type
catalyst
Reaction Step Four

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